2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone
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Overview
Description
2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Scientific Research Applications
2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
This compound is classified as dangerous, with a GHS05 pictogram . It can cause severe skin burns and eye damage (Hazard Statement H314). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of ingestion: rinsing mouth and not inducing vomiting (P301+P310+P330+P331) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone typically involves the bromination of 1-(2-chloro-6-fluorophenyl)ethanone. This reaction can be carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture for a specific period to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.
Reduction: Formation of 1-(2-chloro-6-fluorophenyl)ethanol.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone involves its interaction with nucleophilic sites in biological molecules. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This can lead to the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,6-difluorophenyl)ethanone
- 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone
- 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
Uniqueness
2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar halogenated ketones .
Properties
IUPAC Name |
2-bromo-1-(2-chloro-6-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVVURJTXQEOES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382495 |
Source
|
Record name | 2-bromo-1-(2-chloro-6-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157359-99-4 |
Source
|
Record name | 2-bromo-1-(2-chloro-6-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-fluorophenacyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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